molecular formula C12H6F3N3 B1388616 2-(Pyridin-4-yl)-6-(trifluoromethyl)nicotinonitrile CAS No. 1214359-37-1

2-(Pyridin-4-yl)-6-(trifluoromethyl)nicotinonitrile

Cat. No.: B1388616
CAS No.: 1214359-37-1
M. Wt: 249.19 g/mol
InChI Key: ZLPGRTPXSYPDBM-UHFFFAOYSA-N
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Description

2-(Pyridin-4-yl)-6-(trifluoromethyl)nicotinonitrile is a chemical compound that belongs to the class of nicotinonitriles This compound is characterized by the presence of a pyridine ring substituted with a trifluoromethyl group and a nitrile group

Preparation Methods

The synthesis of 2-(Pyridin-4-yl)-6-(trifluoromethyl)nicotinonitrile typically involves multi-step organic reactions One common synthetic route includes the reaction of 4-bromopyridine with trifluoromethylated reagents under specific conditions to introduce the trifluoromethyl groupIndustrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction environments .

Chemical Reactions Analysis

2-(Pyridin-4-yl)-6-(trifluoromethyl)nicotinonitrile undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The pyridine ring allows for electrophilic and nucleophilic substitution reactions, often using reagents like halogens or organometallic compounds.

    Hydrolysis: The nitrile group can be hydrolyzed to carboxylic acids under acidic or basic conditions.

Scientific Research Applications

2-(Pyridin-4-yl)-6-(trifluoromethyl)nicotinonitrile has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Pyridin-4-yl)-6-(trifluoromethyl)nicotinonitrile involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances its binding affinity and specificity, while the nitrile group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of biological pathways, making it a valuable compound in drug discovery and development .

Comparison with Similar Compounds

Compared to other nicotinonitriles, 2-(Pyridin-4-yl)-6-(trifluoromethyl)nicotinonitrile is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. Similar compounds include:

Properties

IUPAC Name

2-pyridin-4-yl-6-(trifluoromethyl)pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6F3N3/c13-12(14,15)10-2-1-9(7-16)11(18-10)8-3-5-17-6-4-8/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLPGRTPXSYPDBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1C#N)C2=CC=NC=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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